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Introduction
Organellar genomes, found in mitochondria and chloroplasts, are crucial for cellular function

and are of significant interest in evolutionary biology, disease research, and biotechnology. The

presence and distribution of repetitive DNA sequences are key features of these genomes.

These repeat elements, including tandem repeats and inverted repeats, can influence genome

size, structure, and stability. Identifying and characterizing these repeats is a fundamental step

in organellar genome analysis.

These application notes provide a comprehensive protocol for the identification and analysis of

repeat elements in organellar genomes. While the Organellar Genome Draw and Annotate

(OGDA) platform is a valuable resource for retrieving and visualizing algal organellar genomes,

this guide outlines a broader workflow incorporating specialized tools for in-depth repeat

analysis.

Data Presentation: Types of Repeat Elements in
Organellar Genomes
The following table summarizes the common types of repeat elements found in organellar

genomes and the typical tools used for their identification.
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Repeat Type Description
Size of Repeating
Unit

Common
Identification Tools

Tandem Repeats

Sequences repeated

consecutively in a

head-to-tail

orientation.

Microsatellites (SSRs) Short tandem repeats. 1-6 bp MISA, TRF, UGENE

Minisatellites
Moderately long

tandem repeats.
7-100 bp TRF, UGENE

Macrosatellites Long tandem repeats. >100 bp TRF, UGENE

Inverted Repeats

(IRs)

Two copies of a

sequence oriented in

opposite directions. A

hallmark of most

chloroplast genomes.

Several kilobases (kb)
BLAST, GEvo,

UGENE

Dispersed Repeats

Repetitive sequences

scattered throughout

the genome.

Variable
RepeatMasker,

BLAST

Experimental Protocols
This section details the methodologies for a comprehensive analysis of repeat elements in

organellar genomes.

Protocol 1: Retrieval of Organellar Genome Sequences
using OGDA

Navigate to the OGDA Database: Access the Organelle Genome Database for Algae

(OGDA) through its web portal.

Search for the Organism of Interest: Use the search functionality to find the specific algal

species or genus you are studying.
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Select the Organellar Genome: Choose between the mitochondrial (mtDNA) or chloroplast

(cpDNA) genome.

Download the Genome Sequence: Download the complete genome sequence in FASTA

format. This file will be the input for the subsequent repeat identification steps.

Protocol 2: Identification of Tandem Repeats
This protocol utilizes the Tandem Repeats Finder (TRF) web server, a widely used tool for

identifying tandem repeats.

Access the TRF Web Server: Navigate to the Tandem Repeats Finder website.

Upload the Genome Sequence: Upload the FASTA file of the organellar genome obtained

from OGDA.

Set Analysis Parameters: For a standard analysis, the default parameters are often sufficient.

Advanced users can adjust the alignment parameters and minimum alignment score to

refine the search.

Run the Analysis: Submit the sequence for analysis.

Interpret the Results: The output will be a table listing the identified tandem repeats,

including their genomic location, repeat unit size, number of copies, and the consensus

repeat sequence.

Protocol 3: Identification of Inverted Repeats
A common method for identifying large inverted repeats, such as those in chloroplast genomes,

is to perform a self-alignment of the genome.

Use a Sequence Alignment Tool: Utilize a local or web-based BLAST (Basic Local Alignment

Search Tool) instance. For this protocol, we will use a command-line BLAST search.

Create a BLAST Database: Format the downloaded organellar genome sequence into a

BLAST database using the makeblastdb command:
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Perform a Self-Alignment: Run blastn to align the genome against its own database. This will

identify all regions of similarity, including inverted repeats (which will appear as alignments

on opposite strands).

Filter and Analyze the Results: The output file (self_blast_results.txt) will contain alignments

in a tabular format. Inverted repeats will be identifiable as long alignments where the start

and end coordinates of the query and subject are in reverse order. Custom scripts (e.g., in

Python or Perl) can be used to parse this output and identify the coordinates of the inverted

repeats.

Protocol 4: Visualization of Repeat Elements
After identifying the repeat elements, their locations can be visualized on a circular genome

map. While OGDA provides visualization, for custom annotations, a tool like

OrganellarGenomeDRAW (OGDRAW) is recommended.

Prepare an Annotation File: Create a text file (e.g., in GFF or a simple tab-delimited format)

that lists the start and end coordinates of the identified tandem and inverted repeats.

Access OGDRAW: Go to the OGDRAW web server.

Upload the Genome and Annotation Files: Upload the original organellar genome sequence

(in GenBank or FASTA format) and the custom annotation file containing the repeat

locations.

Customize the Genome Map: Adjust the visualization settings, such as colors for different

repeat types, labels, and the overall map style.

Generate and Download the Map: Generate the circular genome map and download it in a

high-resolution format (e.g., PDF or PNG).

Mandatory Visualization
The following diagrams illustrate the logical workflow and relationships in the process of

identifying repeat elements in organellar genomes.
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Caption: Workflow for identifying and visualizing repeat elements.
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Caption: Logical flow from sequence to annotated map.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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